![molecular formula C15H19BrFNO4 B15300637 methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Amino Acid Intermediate: The synthesis begins with the preparation of the amino acid intermediate, which involves the reaction of 4-bromo-2-fluoroaniline with a suitable chiral auxiliary to introduce the (2R)-configuration.
Protection of the Amino Group: The amino group of the intermediate is then protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino acid.
Esterification: The carboxylic acid group of the Boc-protected amino acid is esterified using methanol and a suitable catalyst, such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC), to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions, such as sodium hydroxide (NaOH).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases (e.g., potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Ester Hydrolysis: Sodium hydroxide (NaOH), water, methanol.
Major Products
Substitution Reactions: Substituted phenyl derivatives.
Deprotection Reactions: Free amine derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
科学的研究の応用
Methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural resemblance to natural amino acids.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards target proteins. The Boc protecting group can be strategically removed to expose the active amine, allowing for further functionalization or interaction with biological targets.
類似化合物との比較
Methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can be compared with other similar compounds, such as:
Methyl (2R)-3-(4-chloro-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl (2R)-3-(4-bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl (2R)-3-(4-bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of this compound lies in the combination of the bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the Boc protecting group also allows for selective deprotection and further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C15H19BrFNO4 |
|---|---|
分子量 |
376.22 g/mol |
IUPAC名 |
methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H19BrFNO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)7-9-5-6-10(16)8-11(9)17/h5-6,8,12H,7H2,1-4H3,(H,18,20)/t12-/m1/s1 |
InChIキー |
BYZBTTALNVKTRD-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Br)F)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


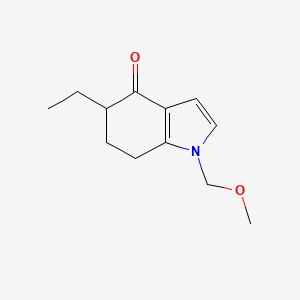
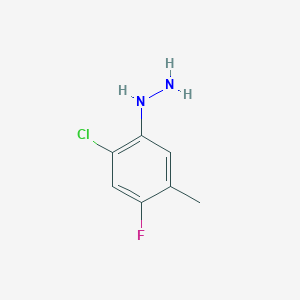
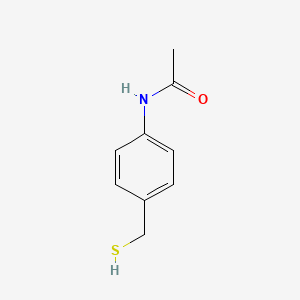
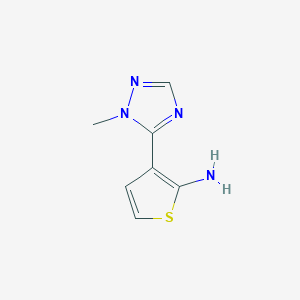
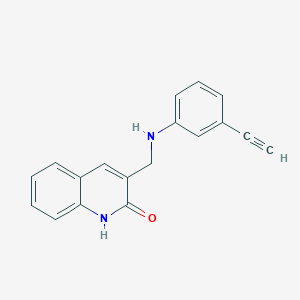
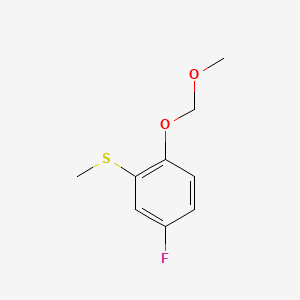
![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)
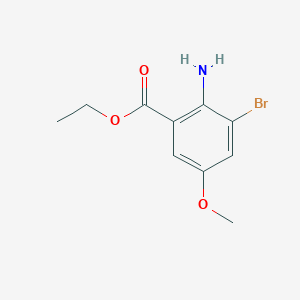

![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)
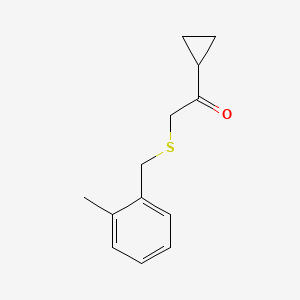
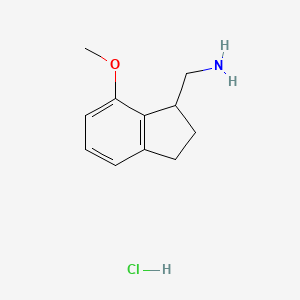
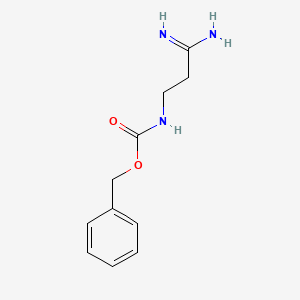
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)
